molecular formula C16H23NO2 B11858147 2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 62756-38-1

2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11858147
CAS No.: 62756-38-1
M. Wt: 261.36 g/mol
InChI Key: PZXYYEWDTKIEFZ-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or alkoxides replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Known for its fluorescence properties and used as a probe in various applications.

Uniqueness

2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one stands out due to its unique chroman structure, which imparts specific chemical and biological properties

Properties

CAS No.

62756-38-1

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C16H23NO2/c1-4-17(5-2)11-10-16(3)12-14(18)13-8-6-7-9-15(13)19-16/h6-9H,4-5,10-12H2,1-3H3

InChI Key

PZXYYEWDTKIEFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(CC(=O)C2=CC=CC=C2O1)C

Origin of Product

United States

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